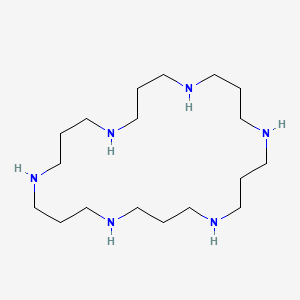

1,5,9,13,17,21-Hexazacyclotetracosane

説明

1,5,9,13,17,21-Hexazacyclotetracosane is a 24-membered macrocyclic compound containing six nitrogen atoms equidistantly positioned within the ring. The compound’s nitrogen-rich framework suggests utility in metal ion coordination, a feature shared with other azamacrocycles .

特性

CAS番号 |

42128-17-6 |

|---|---|

分子式 |

C18H42N6 |

分子量 |

342.6 g/mol |

IUPAC名 |

1,5,9,13,17,21-hexazacyclotetracosane |

InChI |

InChI=1S/C18H42N6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h19-24H,1-18H2 |

InChIキー |

WWWQDWBSGUQNAM-UHFFFAOYSA-N |

正規SMILES |

C1CNCCCNCCCNCCCNCCCNCCCNC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,5,9,13,17,21-Hexazacyclotetracosane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of linear polyamines with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, resulting in the formation of the macrocyclic ring .

Industrial Production Methods

Industrial production of 1,5,9,13,17,21-Hexazacyclotetracosane often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

1,5,9,13,17,21-Hexazacyclotetracosane undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal ions such as nickel, copper, zinc, and cadmium.

Protonation and Deprotonation: The compound can be protonated or deprotonated depending on the pH of the solution, affecting its ability to bind metal ions.

Common Reagents and Conditions

Acids and Bases: Hydrochloric acid and nitric acid are used for protonation, while sodium hydroxide is used for deprotonation.

Major Products

The major products of these reactions are the metal complexes of 1,5,9,13,17,21-Hexazacyclotetracosane, which have distinct properties and applications in various fields .

科学的研究の応用

1,5,9,13,17,21-Hexazacyclotetracosane has several scientific research applications, including:

Coordination Chemistry: It is used to study the formation and stability of metal complexes, providing insights into the behavior of metal ions in biological and environmental systems.

Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties, such as catalysts and sensors.

Biological Studies: Research on its interactions with metal ions can help understand the role of metal ions in biological processes and the development of metal-based drugs.

作用機序

The mechanism of action of 1,5,9,13,17,21-Hexazacyclotetracosane involves its ability to bind metal ions through coordination bonds. The nitrogen atoms in the macrocyclic ring act as ligands, donating electron pairs to the metal ions and forming stable complexes. This binding can affect the reactivity and properties of the metal ions, influencing various chemical and biological processes .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

a. 1,5,9,13,17,21-Hexathiacyclotetracosan (24S6)

- Coordination Chemistry : Forms stable nickel(II) complexes with Ni-S bond lengths of 2.431 Å , longer than smaller sulfur macrocycles like 1,5,9-Trithiacyclododecan (12S3, Ni-S: 2.422 Å) but shorter than 1,4,7,10,13,16-Hexathiacyclooctadecan (18S6, Ni-S: 2.387 Å) .

- Key Difference : Sulfur’s larger atomic radius and softer Lewis basicity compared to nitrogen likely result in weaker metal-ligand bond strengths and altered redox properties.

b. 1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone

- Structure : Derivative of the parent compound with six ketone groups (CAS 69010-62-4; C₁₈H₃₀N₆O₆).

c. 1,4,7,10,13,16-Hexaazacyclooctadecane (CAS 296-35-5)

- Structure : 18-membered ring with six nitrogen atoms.

- Coordination Behavior : Smaller cavity size favors binding to smaller metal ions (e.g., Cu²⁺, Ni²⁺) with higher stability constants than larger macrocycles like the 24-membered analog .

d. 1,13-Dioxa-4,7,10,16,19,22-Hexathiacyclotetracosane (CAS 148065-50-3)

- Structure : Hybrid macrocycle with two oxygen and six sulfur atoms.

Macrocyclic Cavity and Inclusion Properties

- 1,5,9,13,17,21-Hexathiacyclotetracosane-2,6,10,14,18,22-hexone (): Forms a 24-membered ring with a six-sided cavity, crystallizing as an inclusion compound with CH₂Cl₂. The sulfur-ketone framework creates a rigid, preorganized structure, contrasting with the nitrogen-based analog’s flexibility .

- Inference for Hexazacyclotetracosane: If unmodified, its larger cavity and nitrogen donors may enable encapsulation of larger guest molecules or ions, though experimental confirmation is needed.

Data Tables

Table 1: Structural and Coordination Properties of Selected Macrocycles

Table 2: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。